

High-performance liquid chromatography (HPLC) method for TSCHIMGANIDINE quantification

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Compound of Interest

Compound Name: TSCHIMGANIDINE

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An HPLC Method for the Quantification of **Tschimganidine** in Pre-clinical Studies

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tschimganidine, a norditerpenoid alkaloid isolated from plants of the Delphinium genus, has demonstrated potential therapeutic effects, notably in the reduction of lipid accumulation through the activation of the AMP-activated protein kinase (AMPK) pathway.[1][2][3][4] As research into the pharmacological properties of **Tschimganidine** progresses, the need for a robust and reliable analytical method for its quantification in various biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of **Tschimganidine**, designed for researchers in drug discovery and development. While specific HPLC methods for **Tschimganidine** are not widely published, this protocol is based on established methods for other norditerpenoid alkaloids and general principles of reversed-phase chromatography.[5][6][7]

Quantitative Data Summary

The following tables represent typical validation parameters for an HPLC method and should be established during method validation in your laboratory.

Table 1: Chromatographic Parameters and Performance

Parameter	Value
Retention Time (t _R)	~ 6.8 min
Tailing Factor (T)	≤ 1.5
Theoretical Plates (N)	> 2000

Table 2: Method Validation Parameters

Parameter	Value
Linearity Range	0.1 - 100 µg/mL
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD)	0.03 µg/mL
Limit of Quantification (LOQ)	0.1 µg/mL
Intra-day Precision (%RSD)	< 2%
Inter-day Precision (%RSD)	< 5%
Accuracy (% Recovery)	95 - 105%

Experimental Protocols

1. Materials and Reagents

- **Tschimganidine** reference standard (>98% purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)

- Water (HPLC grade, filtered and deionized)
- Formic acid (LC-MS grade)
- Phosphate buffered saline (PBS)
- Blank biological matrix (e.g., plasma, serum)

2. Instrumentation and Chromatographic Conditions

- HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase:
 - A: 0.1% Formic acid in Water
 - B: 0.1% Formic acid in Acetonitrile
- Gradient Elution:

Time (min)	%A	%B
0.0	90	10
10.0	10	90
12.0	10	90
12.1	90	10

| 15.0 | 90 | 10 |

- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 235 nm (based on typical UV absorbance for related alkaloids)

- Injection Volume: 10 μ L

3. Preparation of Standard Solutions

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Tschimganidine** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 0.1 μ g/mL to 100 μ g/mL.

4. Sample Preparation (from Plasma)

- Protein Precipitation: To 100 μ L of plasma sample, add 300 μ L of ice-cold acetonitrile to precipitate proteins.
- Vortexing: Vortex the mixture vigorously for 1 minute.
- Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
- Supernatant Collection: Carefully transfer the supernatant to a clean tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 μ L of the mobile phase (initial conditions).
- Filtration: Filter the reconstituted sample through a 0.22 μ m syringe filter before injection into the HPLC system.

Diagrams

Caption: Workflow for **Tschimganidine** quantification.

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- To cite this document: BenchChem. [High-performance liquid chromatography (HPLC) method for TSCHIMGANIDINE quantification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000101#high-performance-liquid-chromatography-hplc-method-for-tschimganidine-quantification]

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